![molecular formula C19H16N2O3S B6525062 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 1007635-23-5](/img/structure/B6525062.png)

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

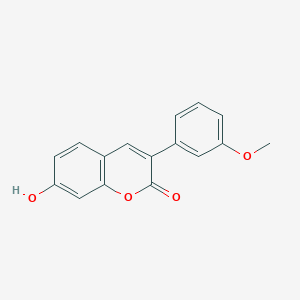

This compound is a type of coumarin derivative . It is a part of a class of compounds known as 4-hetarylcoumarins, which are synthetic analogs of natural 4-arylcoumarins (neoflavones) . These compounds have been found to display various types of biological activity .

Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This is followed by an intramolecular condensation of the methylene and cyano groups . The reaction is directed exclusively to the sulfur atom due to the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems fused together . It contains a thieno[2,3-b]pyridine ring fused to a coumarin system .Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its polyfunctional nature . It has both nucleophilic and electrophilic properties . The NH2 group is a typical nucleophilic position, while the ester carbonyl is an electrophilic position .Aplicaciones Científicas De Investigación

Central Nervous System Diseases

Functionalized thieno[2,3-b]pyridines, which include the compound , are used in the treatment of central nervous system diseases . This suggests that our compound could potentially be used in the development of treatments for neurological disorders.

Inhibitor of C-terminal Hydrolase L1 (UCH-L1)

These compounds are also used as inhibitors of C-terminal hydrolase L1 (UCH-L1) . UCH-L1 is a protein that is abundant in the brain and is associated with neurodegenerative diseases. Therefore, our compound could potentially be used in research related to these diseases.

Antimicrobial Agents

Thieno[2,3-b]pyridines have shown promise in the design of antimicrobial agents . This suggests that our compound could be used in the development of new antimicrobial drugs.

Antitumor Agents

Thieno[2,3-b]pyridines have also been used in the development of antitumor agents . This indicates that our compound could potentially be used in cancer research and treatment.

Synthesis of Heterocyclic Compounds

The compound has been used as a versatile precursor to prepare several heterocyclic compounds . This suggests that it could be used in various chemical syntheses, particularly in the creation of new heterocyclic compounds.

Alkylation of 2-Mercapto-4,6-Dimethylnicotinonitrile

The compound has been used for the synthesis of 4-(thieno[2,3-b]pyridin-2-yl)coumarin derivatives by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile . This indicates its potential use in chemical reactions involving alkylation.

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The compound is synthesized through the intramolecular cyclization of the methylene and cyano groups in 4-(2-pyridylthiomethyl)coumarins . This process leads to the formation of substituted 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins .

Propiedades

IUPAC Name |

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-8-5-14-11(6-13(8)22)12(7-15(23)24-14)18-17(20)16-9(2)4-10(3)21-19(16)25-18/h4-7,22H,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIQLDQVXAHGDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)

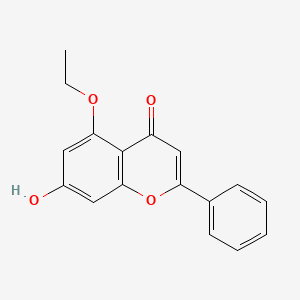

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)

![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525014.png)

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)

![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)

![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)

![(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525053.png)

![19-ethyl-18-hydroxy-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525065.png)